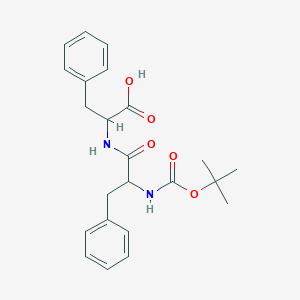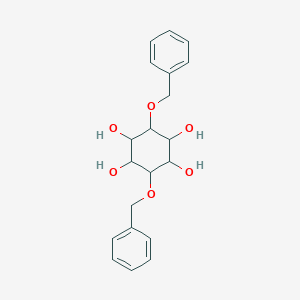
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is an organic compound characterized by a cyclohexane ring substituted with four hydroxyl groups and two benzyloxy groups. This compound is a derivative of cyclohexane-1,2,4,5-tetrol, where the hydroxyl groups are located at the 1, 2, 4, and 5 positions, and the benzyloxy groups are at the 3 and 6 positions. It is a polyol and a cyclitol, making it a member of a class of compounds known for their multiple hydroxyl functionalities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol can be achieved through several methods:
Reduction or Hydrogenation: This involves the reduction of tri-hydroxycyclohexanones, hydroxylated aromatics, or hydroxylated quinones.
Hydrogenolysis: This method uses dibromocyclohexanetetrols as starting materials.
Hydration: Diepoxycyclohexanes can be hydrated to form the desired compound.
Hydroxylation: Cyclohexadienes or cyclohexenediols can be hydroxylated to yield the target compound.
Industrial Production Methods: The use of catalysts like selenium dioxide in the hydroxylation process can enhance yield and selectivity .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the benzyloxy groups back to hydroxyl groups.
Substitution: The benzyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂) and other peroxides.
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like bromine (Br₂) and chlorinating agents.
Major Products:
Oxidation Products: Cyclohexane-1,2,4,5-tetraone.
Reduction Products: Cyclohexane-1,2,4,5-tetrol.
Substitution Products: Various substituted cyclohexane derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s polyol nature makes it useful in studying carbohydrate mimetics and interactions with biological molecules.
Industry: Used in the synthesis of polymers and materials with specific hydroxyl functionalities.
Mécanisme D'action
The mechanism by which 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol exerts its effects involves interactions with various molecular targets:
Molecular Targets: Enzymes and receptors that interact with polyols and cyclitols.
Pathways Involved: The compound can participate in hydrogen bonding and other non-covalent interactions, influencing biochemical pathways related to carbohydrate metabolism and signaling.
Comparaison Avec Des Composés Similaires
Cyclohexane-1,2,4,5-tetrol: Lacks the benzyloxy groups, making it less hydrophobic.
1,2,4,5-Tetrahydroxycyclohexane: Another isomer with different hydroxyl group orientations.
Cyclohexane-1,3,5-triol: Contains three hydroxyl groups, differing in the number and position of hydroxyl groups.
Uniqueness: 3,6-Bis(benzyloxy)cyclohexane-1,2,4,5-tetrol is unique due to the presence of benzyloxy groups, which impart distinct chemical properties such as increased hydrophobicity and potential for π-π interactions. These features make it a valuable compound for specific synthetic and research applications .
Propriétés
Numéro CAS |
99782-78-2 |
|---|---|
Formule moléculaire |
C20H24O6 |
Poids moléculaire |
360.4 g/mol |
Nom IUPAC |
3,6-bis(phenylmethoxy)cyclohexane-1,2,4,5-tetrol |
InChI |
InChI=1S/C20H24O6/c21-15-17(23)20(26-12-14-9-5-2-6-10-14)18(24)16(22)19(15)25-11-13-7-3-1-4-8-13/h1-10,15-24H,11-12H2 |
Clé InChI |
UCJKCSNAJUPHIM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2C(C(C(C(C2O)O)OCC3=CC=CC=C3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1,3-Benzodioxol-5-yl)-2-[(4-phenylquinazolin-2-yl)sulfanyl]ethanone](/img/structure/B15123398.png)
![4-(Trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B15123401.png)
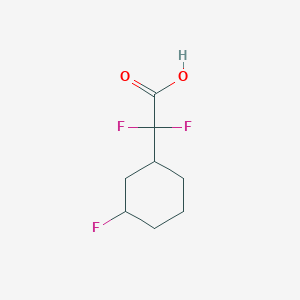

![4-[2-Methyl-6-(4-{thieno[3,2-c]pyridin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B15123411.png)
![4-bromo-1-({1-[2-(trifluoromethoxy)benzenesulfonyl]azetidin-3-yl}methyl)-1H-pyrazole](/img/structure/B15123415.png)
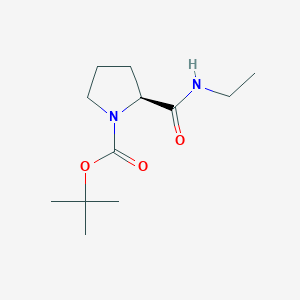
![Bicyclo[1.1.1]pentane-1,3-dithiol](/img/structure/B15123434.png)
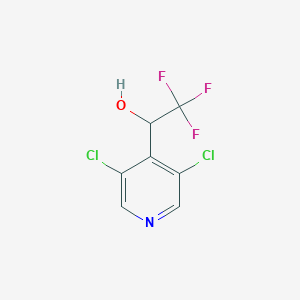
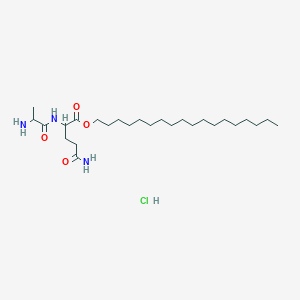

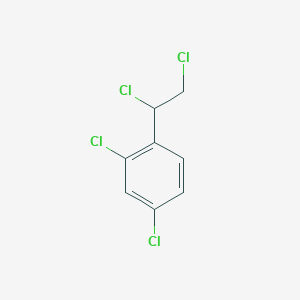
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B15123462.png)
